(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetic acid
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Description
(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetic acid, also known as PQAA, is a heterocyclic compound that has attracted scientific interest due to its potential applications in the field of medicinal chemistry. PQAA is a derivative of quinoxaline, a bicyclic organic compound that has been extensively studied for its biological activities. In
Scientific Research Applications
Anticancer and Antimicrobial Potential
- Anticancer and Antimicrobial Agents : Derivatives of 2-oxo-3-phenylquinoxalin-1(2H)-yl acetic acid have shown promising results in anticancer and antimicrobial screening. Compounds synthesized using this acid exhibited significant broad-spectrum antibacterial activity against various strains and appreciable antifungal activity. Furthermore, these compounds demonstrated inhibitory effects against cancer lines and EGFR enzymatic activity, highlighting their potential as cytotoxic agents (Ahmed et al., 2018).
Aldose Reductase Inhibition for Diabetes Complications
- Aldose Reductase Inhibitors : Compounds derived from 2-oxo-3-phenylquinoxalin-1(2H)-yl acetic acid have been designed as inhibitors of aldose reductase, a novel target for treating diabetes complications. These derivatives displayed potent and selective inhibition of aldose reductase, indicating their potential therapeutic value in diabetes management (Wu et al., 2013).
Anticonvulsant Activity Studies
- Anticonvulsant Activity : New derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide, synthesized from 2-oxo-3-phenylquinoxalin-1(2H)-yl acetic acid, were evaluated for their anticonvulsant activities. Molecular docking and in vivo studies suggest a positive correlation between scoring protein inhibition and experimental data, indicating the potential of these compounds in anticonvulsive therapy (El Kayal et al., 2019).
Antibacterial Activity
- Antibacterial Agents : Synthesis of 1,4-Benzoxazine analogues, including derivatives of (2-oxo-3-phenylquinoxalin-1(2H)-yl)acetic acid, has shown good antibacterial activity against various bacterial strains. These compounds could be promising candidates for developing new antibacterial drugs (Kadian et al., 2012).
Novel Synthesis Methods
- Novel Synthesis Approaches : Research has also focused on developing new methods for synthesizing compounds based on 2-oxo-3-phenylquinoxalin-1(2H)-yl acetic acid. These methods have led to the creation of a variety of compounds with potential biological activities (Velikorodov et al., 2014).
properties
IUPAC Name |
2-(2-oxo-3-phenylquinoxalin-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-14(20)10-18-13-9-5-4-8-12(13)17-15(16(18)21)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMVXUIMDGXSPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N(C2=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47204767 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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